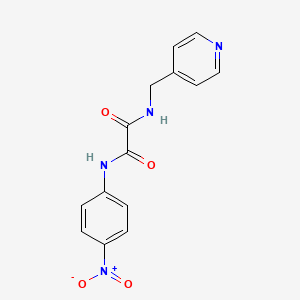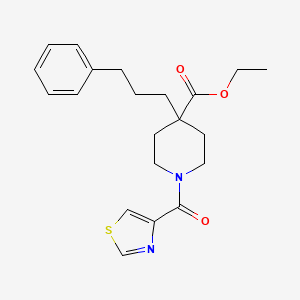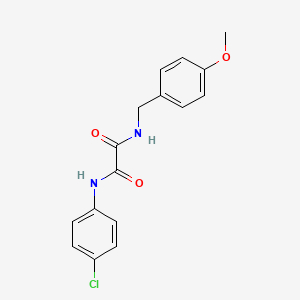
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as NPME, is a chemical compound that has gained interest in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of amide compounds and is mainly used in the development of new drugs and as a tool in biochemical research.
Wissenschaftliche Forschungsanwendungen
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential applications in medicinal chemistry and biochemical research. It has been shown to exhibit inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are targets for the development of drugs for the treatment of Alzheimer's disease, glaucoma, and other disorders.
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been used as a tool in biochemical research to study the binding and interaction of enzymes with other molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, which provides insights into the mechanism of enzyme inhibition and the design of new inhibitors.
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the binding of the compound to the active site of enzymes, which results in the inhibition of enzyme activity. The binding of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide to enzymes is thought to be mediated by the formation of hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide depend on the specific enzyme targeted and the concentration of the compound used. In general, N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of enzymes involved in various physiological processes, such as neurotransmission, carbon dioxide transport, and acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages as a tool in biochemical research, including its high potency and selectivity for certain enzymes, its ease of synthesis, and its stability under various conditions. However, N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide, including the development of new inhibitors for enzymes involved in various diseases, the study of the mechanism of enzyme inhibition and binding, and the exploration of the potential applications of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide in other areas of research, such as materials science and catalysis.
In conclusion, N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising compound with potential applications in medicinal chemistry and biochemical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and the discovery of new biochemical mechanisms.
Synthesemethoden
The synthesis of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 4-nitrobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of ethylenediamine and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting solid is filtered, washed, and recrystallized to obtain pure N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide. The yield of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
Eigenschaften
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13(16-9-10-5-7-15-8-6-10)14(20)17-11-1-3-12(4-2-11)18(21)22/h1-8H,9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAMRNNLVCXYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B5159937.png)

![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)

![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)

![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)